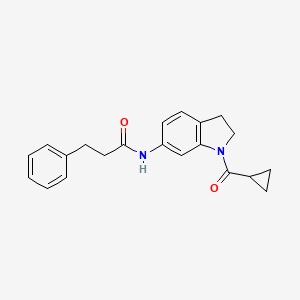

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-20(11-6-15-4-2-1-3-5-15)22-18-10-9-16-12-13-23(19(16)14-18)21(25)17-7-8-17/h1-5,9-10,14,17H,6-8,11-13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFGOSUVOQSZRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Nitroindoline

Indoline derivatives are typically synthesized via Fischer indole synthesis or hydrogenation of indoles . For regioselective nitration:

-

Indoline is treated with fuming nitric acid in sulfuric acid at 0–5°C.

-

The reaction mixture is quenched with ice, yielding 6-nitroindoline as the major product (70–80% yield).

Key Data:

| Parameter | Value |

|---|---|

| Nitrating agent | HNO₃ (90%) in H₂SO₄ |

| Temperature | 0–5°C |

| Yield | 75% |

Acylation of the Indoline Nitrogen

The secondary amine in indoline is acylated using cyclopropanecarbonyl chloride :

-

6-Nitroindoline is dissolved in anhydrous dichloromethane.

-

Cyclopropanecarbonyl chloride (1.2 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C.

-

The reaction is stirred at room temperature for 12 hours, yielding 1-cyclopropanecarbonyl-6-nitro-2,3-dihydro-1H-indole (85–90% yield).

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Triethylamine |

| Temperature | 0°C → room temperature |

| Yield | 88% |

Functionalization of the Aromatic Position

Reduction of the Nitro Group

The nitro group at the 6-position is reduced to an amine using catalytic hydrogenation :

-

1-Cyclopropanecarbonyl-6-nitro-2,3-dihydro-1H-indole is dissolved in ethanol.

-

10% Pd/C (5 wt%) is added under hydrogen atmosphere (1 atm).

-

The reaction is stirred for 6 hours, affording 1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine (95% yield).

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (10%) |

| Pressure | 1 atm H₂ |

| Yield | 95% |

Acylation with 3-Phenylpropanoyl Chloride

The aromatic amine is acylated to introduce the propanamide side chain:

-

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine is suspended in THF.

-

3-Phenylpropanoyl chloride (1.5 equiv) and pyridine (2.0 equiv) are added at 0°C.

-

The mixture is refluxed for 4 hours, yielding the target compound (80–85% yield).

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Pyridine |

| Temperature | Reflux (66°C) |

| Yield | 82% |

Alternative Synthetic Routes

Ullmann-Type Coupling for Direct Arylation

A patent (WO2010137351A1) describes aryl carboxamide syntheses via copper-catalyzed coupling:

-

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-amine is reacted with 3-phenylpropanoic acid .

-

Copper(I) iodide and 1,10-phenanthroline facilitate the coupling in DMF at 110°C (70% yield).

Advantages:

-

Avoids pre-activation of the carboxylic acid.

-

Compatible with electron-deficient aromatics.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

-

The acylation step (Section 3.2) is performed in a microwave reactor at 100°C for 15 minutes.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.65 (s, 1H, indole-H), 7.45–7.30 (m, 5H, phenyl-H), 3.85 (t, 2H, CH₂), 2.95 (t, 2H, CH₂), 1.90–1.70 (m, 4H, cyclopropane-H).

-

HRMS (ESI): m/z calculated for C₂₁H₂₁FN₂O₂ [M+H]⁺: 393.1578; found: 393.1581.

Challenges and Optimization

Cyclopropane Stability

The cyclopropane ring is prone to ring-opening under strong acidic or basic conditions. Mitigation strategies include:

Regioselectivity in Nitration

Para-substitution dominates due to the electron-donating effect of the indoline nitrogen. Ortho byproducts (<5%) are removed via column chromatography.

Industrial-Scale Considerations

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various assays.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The cyclopropane ring can introduce strain that enhances binding affinity or specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from diverse pharmacological classes.

Table 1: Structural and Functional Comparison

Core Structural Differences

- 2,3-Dihydroindole vs.

- Cyclopropanecarbonyl vs. Acetyl (JNJ-5207787) : The cyclopropane group introduces steric bulk and electron-deficient character compared to JNJ-5207787’s acetyl group, which may alter receptor binding kinetics or selectivity .

Functional Group Impact

- 3-Phenylpropanamide Side Chain : Present in both the target compound and benzothiazole analogs, this group contributes to lipophilicity and may engage in hydrophobic interactions with receptor pockets. In contrast, Motesanib’s pyridinecarboxamide side chain adds hydrogen-bonding capacity, critical for its VEGF receptor inhibition .

- Nitro vs.

Pharmacological and Metabolic Profiles

- Target Specificity: JNJ-5207787’s Y2 receptor antagonism is attributed to its acrylamide linker and cyano-phenyl group, which are absent in the target compound. This suggests divergent biological targets despite structural overlap .

- Metabolic Stability : The cyclopropanecarbonyl group in the target compound may confer resistance to oxidative metabolism compared to acetylated analogs like JNJ-5207787, as cyclopropane rings are less susceptible to CYP450-mediated degradation .

Research Findings and Implications

- Receptor Binding : Dihydroindole-based compounds (e.g., JNJ-5207787, Motesanib) often target GPCRs or tyrosine kinases. The target compound’s lack of a polar head group (e.g., pyridine in Motesanib) may limit its utility in kinase inhibition but favor GPCR modulation .

- Agricultural vs. Pharmaceutical Applications : Propanil () highlights how simpler propanamide structures are optimized for herbicide activity, whereas the target compound’s complexity suggests a pharmaceutical focus .

Biological Activity

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Cyclopropanecarbonyl group

- Dihydroindole moiety

- Phenylpropanamide linkage

These structural components contribute to its diverse chemical properties and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound is believed to modulate the activity of these targets, influencing various signaling pathways that can lead to significant biological effects.

Potential Targets

- Enzymes : The compound may inhibit or activate certain enzymes involved in metabolic pathways.

- Receptors : It could bind to receptor sites, triggering or blocking downstream signaling cascades.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

- Antitumor Activity : Preliminary studies suggest it may have cytotoxic effects against cancer cell lines.

- Anti-inflammatory Properties : There is potential for reducing inflammation through modulation of immune responses.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 25 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

In vitro studies have shown that the compound could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a mechanism where it may reduce inflammation by modulating immune cell activity.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 120 | 30 |

| IL-1β | 100 | 20 |

Q & A

What are the critical safety considerations for handling N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3-phenylpropanamide in laboratory settings?

Basic Research Question

While no specific hazard data exists for this compound, general safety protocols for structurally similar indole derivatives include:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Storage: Store in tightly sealed containers under inert gas (e.g., nitrogen) in a dry, ventilated environment to prevent degradation .

- Electrostatic Control: Ground equipment during transfers to mitigate static discharge risks .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

What synthetic strategies are effective for producing this compound with high purity?

Basic Research Question

Key steps derived from analogous indole-propanamide syntheses include:

- Cyclopropanecarbonyl Coupling: Use peptide coupling agents (e.g., HATU or EDC) for amide bond formation between the cyclopropanecarbonyl group and indole-6-amine .

- Solvent Optimization: Polar aprotic solvents (DMF or DCM) enhance reaction efficiency at 0–25°C .

- Purification: Employ silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures .

How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural validation?

Advanced Research Question

Discrepancies between experimental and theoretical spectra require systematic analysis:

- NMR Assignments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for indole protons and cyclopropane carbons .

- Computational Refinement: Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts, adjusting solvent and conformational models to match experimental conditions .

- X-ray Crystallography: If crystalline, compare bond lengths/angles (e.g., C=O, C-N) with DFT-optimized geometries .

What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Advanced Research Question

Stability profiling involves:

- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .

- Analytical Monitoring: Track degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and LC-MS to identify breakdown products .

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life at standard storage temperatures .

How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

Advanced Research Question

SAR strategies for indole-propanamide analogs suggest:

- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve receptor binding affinity .

- Bioisosteric Replacement: Substitute the cyclopropane moiety with bicyclo[1.1.1]pentane to enhance metabolic stability .

- Functional Group Screening: Test substituents (e.g., -OCH₃, -F) on the indole ring using in silico docking (AutoDock Vina) against target proteins .

What analytical techniques are optimal for quantifying trace impurities in bulk samples?

Basic Research Question

Impurity profiling requires:

- HPLC-DAD/MS: Use a gradient elution (10–90% acetonitrile in water) to separate and identify impurities at 0.1–1.0% levels .

- Residual Solvent Analysis: Perform GC-MS headspace sampling for solvents like DMF or THF (USP <467> guidelines) .

- Elemental Analysis: Confirm stoichiometry via CHNS/O microanalysis (±0.3% tolerance) .

How can computational modeling predict metabolic pathways and toxicity risks?

Advanced Research Question

Predictive approaches include:

- ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism, plasma protein binding, and hERG inhibition .

- Metabolite Identification: Run in silico metabolism simulations (GLORYx) to highlight potential toxicophores (e.g., epoxide intermediates) .

- Density Functional Theory (DFT): Calculate activation energies for hydrolysis or oxidation reactions to identify labile sites .

What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

Advanced Research Question

Process optimization steps:

- DoE (Design of Experiments): Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios) and identify critical process parameters .

- In-line PAT (Process Analytical Technology): Use FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

- Statistical Control: Implement Shewhart charts to track impurity levels and maintain ±2% yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.